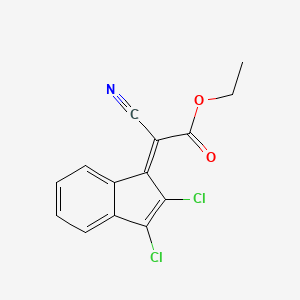
N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide belongs to a class of organic compounds known for their varied applications in chemistry and biology. The compound is characterized by its unique structure, which includes a bromo-methylphenyl group and a phenoxypropanamide moiety. This structure contributes to its distinctive chemical and physical properties, making it a compound of interest in various research fields.
Synthesis Analysis
The synthesis of compounds similar to N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide typically involves multi-step organic reactions starting from commercially available substrates. High yields and purity are often achieved, indicating a lack of significant side reactions and by-products. The chemical structures of the synthesized compounds are generally confirmed by spectroscopic methods such as 1H NMR and mass spectral data (Loganathan, Velupillai, M. Shingare, & D.V.Mane, 2015).
Molecular Structure Analysis
Molecular structure analysis involves studying the arrangement of atoms within the compound. X-ray diffraction techniques are commonly used to determine the precise molecular geometry. For instance, compounds with similar structural frameworks have been studied, revealing detailed geometric parameters and intermolecular interactions, which are crucial for understanding the compound's reactivity and properties (Moreno-Fuquen, R., David E. Quintero, Fabio Zuluaga, C. Grande, & Alan R. Kennedy, 2011).
Chemical Reactions and Properties
The compound’s reactivity is influenced by the presence of the bromo and phenoxy groups. These functional groups can undergo various chemical reactions, such as palladium-catalyzed coupling reactions, contributing to the compound's versatility in organic synthesis. The chemical reactivity can be tailored based on the desired chemical transformations and target molecules (Wakui, H., Satoshi Kawasaki, T. Satoh, M. Miura, & M. Nomura, 2004).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has led to the development of novel compounds with potential applications in various domains, including the synthesis of thiourea derivatives with significant antibacterial and antibiofilm properties. For instance, the synthesis of acylthioureas demonstrated potential for novel anti-microbial agents with significant effects on strains like Pseudomonas aeruginosa and Staphylococcus aureus, known for their biofilm growth capabilities (Carmen Limban et al., 2011). Similarly, the exploration of Schiff base compounds containing oxygen, nitrogen, and sulfur donors has shown their efficacy as corrosion inhibitors, highlighting their chemical versatility and potential industrial applications (H. D. Leçe et al., 2008).
Biological and Medicinal Research
In the realm of biological and medicinal research, the study of enzyme reactions, such as the N-demethylation of tertiary amines, provides insights into the metabolic processes involving similar chemical structures, indicating the relevance of such compounds in understanding drug metabolism and pharmacokinetics (M. Abdel-Monem, 1975). Furthermore, investigations into the phenylpropanoid pathway and the role of polyphenols in plants under abiotic stress have elucidated the biochemical and molecular mechanisms related to the activation of phenylpropanoid metabolism, suggesting potential agricultural applications (Anket Sharma et al., 2019).
Environmental Studies
From an environmental perspective, the study on bromophenols from the marine red alga Rhodomela confervoides highlights the occurrence and potential impact of similar brominated compounds in marine ecosystems, providing a basis for understanding the ecological roles and possible toxicological impacts of such substances (N. Xu et al., 2003).
Propiedades
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO2/c1-12-7-8-15(14(17)11-12)18-16(19)9-10-20-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCLXEAXCSAMSTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)
![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)
![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)
![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)
![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)
![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)


![2-(3,4-difluorobenzyl)-8-(tetrahydro-2H-pyran-4-yl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5553591.png)
![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)